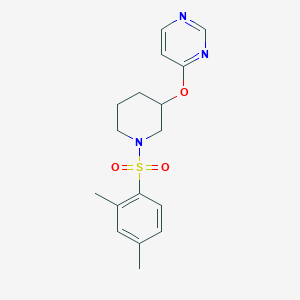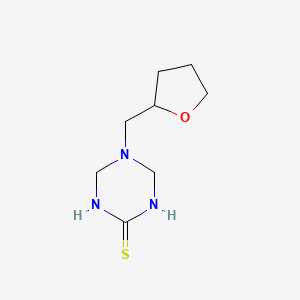![molecular formula C23H25N5 B2974403 5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850765-27-4](/img/structure/B2974403.png)
5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic molecule. It has a molecular formula of C23H25N5 . The structure of this compound includes several functional groups, such as a tert-butyl group, a methyl group, a phenyl group, and a pyridin-3-ylmethyl group, all attached to a pyrazolo[1,5-a]pyrimidin-7-amine core .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[1,5-a]pyrimidin-7-amine core with various substituents. The presence of these functional groups contributes to the compound’s unique chemical properties .Wissenschaftliche Forschungsanwendungen
Anti-Mycobacterial Activity
Pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase, crucial for the treatment of Mycobacterium tuberculosis (M.tb). A study detailing the design, synthesis, and structure-activity relationships of novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines showed some compounds exhibited potent in vitro M.tb growth inhibition. These findings highlight the potential of pyrazolo[1,5-a]pyrimidine derivatives as promising inhibitors of M.tb, suggesting a path towards developing new anti-tuberculosis therapies (Sutherland et al., 2022).
Anticancer and Antimicrobial Agents
Further research has explored the synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives, emphasizing their significant antibacterial activity. This study illustrates the versatility of pyrazolopyrimidine derivatives in combating bacterial infections, reinforcing the chemical's utility in developing new antimicrobial agents (Rahmouni et al., 2014). Additionally, novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and screened for anticancer activity, with some compounds showing promising bioactivity at micro molar concentration. This indicates the potential of such derivatives in developing new anticancer therapies (Chavva et al., 2013).
Serotonin 5-HT6 Receptor Antagonists
Another study on new 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines with amino substituent in the 7 position synthesized for their 5-HT6 antagonist activity found that certain derivatives exhibit potent antagonist activity. This research underscores the relevance of pyrazolo[1,5-a]pyrimidine derivatives in developing drugs targeting the serotonin 5-HT6 receptor, potentially for treating neurological disorders (Ivachtchenko et al., 2013).
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines have also been shown to exhibit A1 adenosine receptor affinity, indicating their potential application in developing therapies targeting adenosine receptors. This suggests a possible role in treating conditions related to adenosine receptor dysregulation (Harden et al., 1991).
Corrosion Inhibition
Additionally, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their corrosion inhibition properties on C-steel surfaces in HCl, demonstrating their potential in industrial applications to prevent metal corrosion (Abdel Hameed et al., 2020).
Zukünftige Richtungen
The future directions for research on this compound could involve exploring its potential applications in various fields, such as medicinal chemistry, given the prominence of pyrazolo[1,5-a]pyridines in this area . Further studies could also focus on developing more efficient synthesis methods for this and related compounds .
Eigenschaften
IUPAC Name |
5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5/c1-16-21(18-10-6-5-7-11-18)22-26-19(23(2,3)4)13-20(28(22)27-16)25-15-17-9-8-12-24-14-17/h5-14,25H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOGWWCWGQFGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methoxyphenoxy)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2974320.png)

![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-methyloxime](/img/structure/B2974324.png)
![1-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2974326.png)



![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2974330.png)
![2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2974334.png)

![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2974338.png)

![3-Methyl-8-{[4-benzylpiperazinyl]methyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2974341.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2974342.png)